4-Bromotoluene-2,3,5,6-D4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

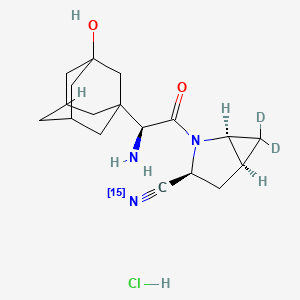

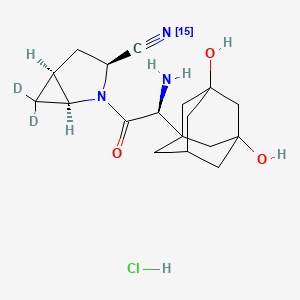

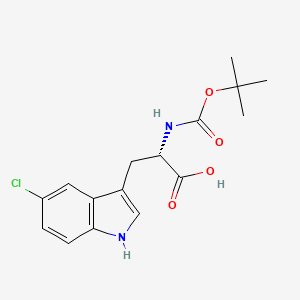

4-Bromotoluene-2,3,5,6-D4 is a p-substituted aryl bromide . It is used in the synthesis of some deuteriated benzene derivatives like isotopically labelled ZD4054 used to support the development of drug metabolism and pharmokinetics program .

Synthesis Analysis

4-Bromotoluene undergoes C-O coupling reaction with 2,4-dimethylphenol catalyzed by the CuI/K2CO3/phen system . It has been reported to undergo Heck reaction with styrene in the presence of in situ generated palladium complexes of phosphine-functionalized N-heterocyclic carbene ligands .

Molecular Structure Analysis

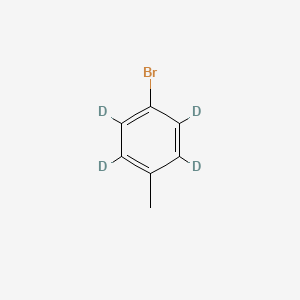

The molecular formula of 4-Bromotoluene-2,3,5,6-D4 is C7H3D4Br . It is characterized by its unique isotopic composition. This aromatic compound features four deuterium atoms, replacing the hydrogen atoms in positions 2, 3, 5, and 6 of the toluene molecule, resulting in a distinctive isotopic labeling pattern .

Chemical Reactions Analysis

As mentioned in the synthesis analysis, 4-Bromotoluene-2,3,5,6-D4 undergoes C-O coupling reaction with 2,4-dimethylphenol catalyzed by the CuI/K2CO3/phen system . It also undergoes Heck reaction with styrene in the presence of in situ generated palladium complexes of phosphine-functionalized N-heterocyclic carbene ligands .

Physical And Chemical Properties Analysis

The molecular weight of 4-Bromotoluene-2,3,5,6-D4 is 175.06 g/mol . More detailed physical and chemical properties were not found in the retrieved sources.

Scientific Research Applications

Environmental Pollution and Toxicology

- Brominated compounds, such as 2,4,6-tribromophenol, are extensively reviewed for their environmental concentrations and toxicology, highlighting their occurrence as both intermediates in the synthesis of brominated flame retardants and degradation products. Their ubiquitous presence in the environment raises concerns about their toxicokinetics and dynamics, underscoring the need for further research on their environmental impact and human exposure routes (C. Koch & B. Sures, 2018).

Chemosensors and Fluorescent Compounds

- 4-Methyl-2,6-diformylphenol (DFP) is highlighted for its importance in the development of chemosensors for detecting various analytes, demonstrating the potential for brominated compounds in analytical chemistry and sensor development (P. Roy, 2021).

Flame Retardants and Environmental Concerns

- The review on novel brominated flame retardants (NBFRs) in indoor environments, consumer goods, and food, discusses the occurrence, environmental fate, and toxicity concerns of these compounds, emphasizing the ongoing challenge of managing their impact on human health and ecosystems (E. A. Zuiderveen et al., 2020).

Pharmacokinetics and Toxicology of Psychoactive Substances

- Research on the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances, including certain brominated compounds, illustrates the complexity of assessing their health risks. This area of study underscores the importance of understanding the biochemical interactions and potential toxic effects of brominated compounds on human health (J. J. Nugteren-van Lonkhuyzen et al., 2015).

Safety and Hazards

4-Bromotoluene-2,3,5,6-D4 is classified as Acute toxicity, Inhalation (Category 4), and Long-term (chronic) aquatic hazard (Category 2) . It is harmful if inhaled and toxic to aquatic life with long-lasting effects . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and release to the environment . In case of inhalation, it is recommended to remove the person to fresh air and keep them comfortable for breathing .

Mechanism of Action

Target of Action

4-Bromotoluene-2,3,5,6-D4 is a highly specialized chemical compound characterized by its unique isotopic composition . This aromatic compound features four deuterium atoms, replacing the hydrogen atoms in positions 2, 3, 5, and 6 of the toluene molecule . .

Mode of Action

It’s known that this compound plays a crucial role in various research applications, particularly in the field of nuclear magnetic resonance (nmr) spectroscopy . Its use aids in elucidating molecular structures and dynamics , making it an invaluable tool for scientists and chemists seeking precise insights into chemical systems.

properties

IUPAC Name |

1-bromo-2,3,5,6-tetradeuterio-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br/c1-6-2-4-7(8)5-3-6/h2-5H,1H3/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTMRBYMKUEVEU-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])Br)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromotoluene-2,3,5,6-D4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.